Aqueous Solubility: 40-Fold Increase Over Fluconazole Enables Bolus IV Injection
Fosfluconazole exhibits approximately 40-fold higher aqueous solubility than its parent drug fluconazole. Fosfluconazole solubility exceeds 300 mg/mL [1], while fluconazole is limited to ~2 mg/mL in standard IV formulations . This translates directly to infusion volume reduction: a 400 mg fluconazole-equivalent dose of fosfluconazole can be administered in as little as 5 mL via bolus injection, compared to the 200 mL infusion required for the same dose of fluconazole IV [2].
| Evidence Dimension | Aqueous solubility and resulting infusion volume for 400 mg equivalent dose |
|---|---|
| Target Compound Data | >300 mg/mL solubility; 5 mL injection volume |
| Comparator Or Baseline | Fluconazole: ~2 mg/mL solubility; 200 mL infusion volume |
| Quantified Difference | ~40-fold higher solubility; 40-fold lower injection volume (5 mL vs. 200 mL) |
| Conditions | Aqueous solution at physiological pH; clinical IV administration context |
Why This Matters
This quantitative advantage in solubility and reduced fluid volume directly addresses the critical need for antifungal therapy in fluid-restricted patients, such as those with cardiac or renal failure, providing a clinically meaningful reason to select fosfluconazole over generic fluconazole IV.
- [1] TTD Prodrug Database. Fosfluconazole Prodrug Information. ID: D8R7FM. View Source
- [2] Pfizer patent WO9728169. Fosfluconazole Derivatives, Synthesis, and Use in Long Acting Formulations. View Source
